Azacosterol Hydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
(3S,8R,9S,10R,13S,14S,17S)-17-[3-(dimethylamino)propyl-methylamino]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H44N2O.2ClH/c1-24-13-11-19(28)17-18(24)7-8-20-21-9-10-23(25(21,2)14-12-22(20)24)27(5)16-6-15-26(3)4;;/h7,19-23,28H,6,8-17H2,1-5H3;2*1H/t19-,20-,21-,22-,23-,24-,25-;;/m0../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZFBDUQOBQHBSZ-DLCQERRASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2N(C)CCCN(C)C)CC=C4C3(CCC(C4)O)C.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2N(C)CCCN(C)C)CC=C4[C@@]3(CC[C@@H](C4)O)C.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H46Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8058297 | |
| Record name | Azocosterol HCl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8058297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
461.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1249-84-9 | |
| Record name | Azacosterol hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001249849 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Azocosterol HCl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8058297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AZACOSTEROL HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B32804UAUQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Mechanism of Action and Biochemical Interventions of Azacosterol Hydrochloride
Inhibition of 24-Dehydrocholesterol Reductase (DHCR24)
The primary mechanism of action of azacosterol (B1247713) hydrochloride lies in its ability to inhibit the enzyme 24-dehydrocholesterol reductase (DHCR24). biocat.commedkoo.comebiohippo.comwikipedia.org DHCR24 is a critical enzyme that catalyzes the final step in the Bloch pathway of cholesterol biosynthesis, the conversion of desmosterol (B1670304) to cholesterol. nih.gov By blocking this enzyme, azacosterol effectively halts this conversion process. biocat.commedkoo.comebiohippo.comwikipedia.orgbiocat.com
Specificity of DHCR24 Inhibition in Sterol Conversion
Azacosterol hydrochloride is recognized as a specific inhibitor of DHCR24. nih.gov This specificity is crucial to its primary effect on cholesterol synthesis. Research has demonstrated that azacosterol's inhibitory action is potent, leading to a significant reduction in the conversion of desmosterol to cholesterol. nih.gov While it is a primary inhibitor of DHCR24, some evidence suggests that azacosterol may also affect other steps within the broader cholesterol biosynthesis pathway. biocat.comebiohippo.comwikipedia.org Studies in various organisms, including insects, have utilized azacosterol to confirm the role of DHCR24 in sterol conversion, highlighting its specificity as an experimental tool. nih.gov
Consequences of DHCR24 Inhibition: Desmosterol Accumulation
A direct and well-documented consequence of inhibiting DHCR24 with this compound is the accumulation of the precursor sterol, desmosterol. vulcanchem.combiocat.commedkoo.comebiohippo.comwikipedia.orgbiocat.com With the metabolic pathway to cholesterol blocked, desmosterol levels build up within cells and tissues. wikipedia.org This accumulation has been observed in various research models and is a hallmark of azacosterol's biochemical impact. nih.gov The buildup of desmosterol serves as a clear indicator of DHCR24 inhibition. wikipedia.org
Influence on Other Sterol Biosynthesis Enzymes
Beyond its primary target, the effects of this compound extend to other enzymatic processes involved in sterol metabolism, leading to broader disruptions in steroid hormone production.
Modulation of Cholesterol Side Chain Cleavage
The synthesis of all steroid hormones begins with the conversion of cholesterol to pregnenolone (B344588), a reaction catalyzed by the cholesterol side-chain cleavage enzyme (P450scc), also known as CYP11A1. koreascience.krgenome.jpresearchgate.net This is the initial and rate-limiting step in steroidogenesis. plos.orgnih.gov While direct inhibition of P450scc by azacosterol is not its primary mechanism, the significant reduction in the availability of its substrate, cholesterol, inherently modulates the activity of this enzyme. By depleting the cholesterol pool, azacosterol indirectly curtails the foundational step of steroid hormone synthesis. Furthermore, research into related azacholesterol analogues has shown inhibitory effects on the conversion of cholesterol to pregnenolone, indicating a potential for compounds with this structural backbone to interfere with side-chain cleavage. nih.govnih.gov
Impact on Steroid Hormone Biosynthesis Pathways
The disruption of the initial stages of sterol and steroid synthesis by this compound has a cascading effect on the production of all downstream steroid hormones.
Interactive Data Table: Key Enzymes and Effects of this compound
| Enzyme | Function | Effect of this compound | Consequence |
| 24-Dehydrocholesterol Reductase (DHCR24) | Converts desmosterol to cholesterol | Inhibition biocat.commedkoo.comebiohippo.comwikipedia.org | Accumulation of desmosterol wikipedia.orgbiocat.com |
| Cholesterol Side-Chain Cleavage Enzyme (P450scc/CYP11A1) | Converts cholesterol to pregnenolone | Indirect modulation due to reduced substrate (cholesterol) availability | Reduced pregnenolone synthesis |
| Steroidogenic Enzymes (General) | Synthesize steroid hormones from cholesterol | Overall inhibition due to precursor depletion biocat.comebiohippo.comwikipedia.org | Reduction of endogenous steroid hormones |
Molecular Basis of Enzyme Interaction
The biochemical effects of this compound are rooted in its specific interactions with enzymes involved in sterol metabolism. This interaction is characterized by competitive inhibition, made possible by the compound's structural similarity to natural sterol molecules, and results in significant downstream effects on the composition and dynamics of cellular membranes.
This compound functions as a competitive inhibitor of the enzyme 24-dehydrocholesterol reductase (DHCR24). wikipedia.orgbiocat.com This enzyme is responsible for catalyzing the final step in the Bloch pathway of cholesterol synthesis: the reduction of desmosterol to cholesterol. wikipedia.org By competitively binding to DHCR24, azacosterol prevents the enzyme from acting on its natural substrate, desmosterol. wikipedia.org This inhibition blocks the formation of cholesterol and leads to a significant accumulation of desmosterol within the cell. wikipedia.orgbiocat.com Research in crickets has demonstrated that this inhibitory effect is dose-dependent. researchgate.net While its primary target is DHCR24, azacosterol may also inhibit other enzymes involved in cholesterol biosynthesis. wikipedia.orgbiocat.com
The ability of this compound to inhibit DHCR24 is a direct result of its molecular structure. As a sterol derivative, it possesses a fundamental structure that is very similar to cholesterol and its immediate precursor, desmosterol. wikipedia.org Specifically, azacosterol, or 20,25-diazacholesterol, is a cholesterol analogue where two carbon atoms in the side chain have been replaced by nitrogen atoms. wikipedia.org This structural similarity allows it to be recognized by and bind to the active site of the DHCR24 enzyme, effectively competing with the endogenous substrate, desmosterol. wikipedia.org The nitrogen substitutions in the 20 and 25 positions are critical for interfering with the enzyme's normal catalytic action. wikipedia.org
The inhibition of DHCR24 by this compound and the subsequent replacement of membrane cholesterol with desmosterol have significant consequences for the physical properties and organization of cellular membranes. researchwithrutgers.comresearchgate.net Studies have shown that the accumulation of desmosterol in membranes, such as those of erythrocytes and muscle cell sarcolemma, leads to an increase in membrane fluidity. researchwithrutgers.comnih.govportlandpress.com This is because the unsaturated side chain of desmosterol is thought to prevent the tight packing of phospholipid alkyl chains, a role that cholesterol's saturated side chain normally facilitates. portlandpress.com
This alteration in sterol composition directly impacts specialized membrane microdomains known as caveolae. researchgate.net Caveolae are small invaginations of the plasma membrane involved in signal transduction and endocytosis, and their formation is dependent on cholesterol. researchgate.netresearchgate.net When cholesterol is largely replaced by desmosterol due to azacosterol treatment, the structural integrity of caveolae is perturbed. researchgate.net Research indicates that in these desmosterol-rich cells, the affinity of caveolin-1 (B1176169) (a primary structural protein of caveolae) for sterol is reduced, and the stability of caveolin oligomers is decreased. researchgate.net This leads to caveolae that are more heterogeneous in size and structure. researchgate.net Furthermore, the inhibition of DHCR24 and the resulting disturbance of cholesterol-rich lipid rafts can impair signaling pathways, such as the PI3-K/Akt pathway, that are dependent on these membrane domains. frontiersin.org Downregulation of DHCR24 has been shown to inhibit the formation of lipid rafts and caveolae, which in turn can suppress tumor growth and invasion. researchgate.net In endothelial cells, a deficiency in DHCR24 has been linked to the inhibition of caveolin-1/ERK signaling. oup.com
Beyond its effects on DHCR24 and membrane structure, azacosterol has also been identified as an inhibitor of other membrane-associated enzymes, such as phosphatidylinositol phospholipase C (PI-PLC), with an IC50 value of 7.4 uM.
Preclinical and in Vitro Research Methodologies for Azacosterol Hydrochloride
In Vitro Enzyme Inhibition Assays
In vitro enzyme inhibition assays are fundamental in elucidating the direct interaction between azacosterol (B1247713) hydrochloride and its molecular target, DHCR24.
Quantitative Assessment of DHCR24 Activity
The activity of DHCR24 is quantitatively assessed by measuring its catalytic function, which is the conversion of desmosterol (B1670304) to cholesterol. nih.govresearchgate.net A common method involves incubating a source of the enzyme, such as microsomal fractions from tissue homogenates or cell lysates, with a labeled substrate. nih.govresearchgate.net For instance, deuterated desmosterol (desmosterol-d6) can be used as a substrate. nih.gov The reaction mixture typically includes essential cofactors like NADPH, which is required for the reductase activity of DHCR24. nih.gov
Following the incubation period, the lipids are extracted, and the conversion of the labeled desmosterol to labeled cholesterol is quantified using techniques like high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS). mdpi.com The inhibitory effect of azacosterol hydrochloride is determined by adding varying concentrations of the compound to the reaction mixture and measuring the corresponding decrease in cholesterol production. nih.gov Studies have demonstrated that azacosterol inhibits the desmosterol-to-cholesterol conversion in a dose-dependent manner. nih.gov
Table 1: Example of DHCR24 Inhibition by Azacosterol in Cricket Anterior Midgut
| Azacosterol Concentration (ppm) | DHCR24 Activity Inhibition |
| 5 | Full Inhibition |
This table is based on findings that 5 ppm of azacosterol was sufficient to fully inhibit DHCR24 in the anterior midgut of crickets. nih.gov
Evaluation of Inhibition Kinetics and Dissociation Constants
Understanding the kinetics of enzyme inhibition by this compound provides deeper insights into its mechanism of action. While specific kinetic studies and dissociation constants (Kd) for this compound are not extensively detailed in the provided search results, the general approach involves measuring the initial reaction rates at various substrate and inhibitor concentrations. This data allows for the determination of key kinetic parameters such as the Michaelis constant (Km) and the maximum velocity (Vmax) in the presence and absence of the inhibitor.
The type of inhibition (e.g., competitive, non-competitive, or uncompetitive) can be determined by analyzing Lineweaver-Burk or other linearized plots. The inhibitor constant (Ki), which represents the concentration of inhibitor required to produce half-maximum inhibition, can then be calculated. The dissociation constant (Kd) reflects the affinity of the inhibitor for the enzyme. While a specific Kd for azacosterol is not provided, it is known to be a potent inhibitor of DHCR24. wikipedia.orgbiocat.com
Cell-Based Model Systems
Cell-based models are crucial for studying the effects of this compound in a more biologically relevant context, allowing for the investigation of its impact on cellular processes beyond simple enzyme inhibition.
Mammalian Cell Lines
Various mammalian cell lines are utilized to study the cellular consequences of DHCR24 inhibition by this compound. researchgate.net For example, HeLa cells and mouse embryonic fibroblasts (MEFs) have been used to investigate the effects of replacing cholesterol with desmosterol. researchgate.netnih.gov In these experiments, cells are typically cultured in a lipid-depleted serum supplemented with this compound to induce the accumulation of desmosterol. researchgate.net
A key application of this compound in cell-based assays is to facilitate the replacement of cellular cholesterol with its precursor, desmosterol. researchgate.net This "sterol exchange" allows researchers to study the specific roles of cholesterol in membrane structure and function. Studies have shown that desmosterol can largely substitute for cholesterol in maintaining cell growth and the integrity of the plasma membrane. researchgate.net Membrane integrity can be assessed using various methods, including monitoring the leakage of cytosolic enzymes or the uptake of membrane-impermeant dyes.
Caveolae are specialized, cholesterol- and sphingolipid-rich invaginations of the plasma membrane, and caveolin-1 (B1176169) (Cav1) is their primary structural protein. researchgate.netnih.gov The interaction between cholesterol and Cav1 is critical for the formation and stability of caveolae. researchgate.net By using this compound to replace cholesterol with desmosterol in mammalian cells, researchers have investigated the impact on Cav1 and caveolar structure. researchgate.net
Research has shown that in cells where cholesterol is replaced by desmosterol, the affinity of Cav1 for the sterol is reduced, and the stability of Cav1 oligomers is decreased. researchgate.net This leads to alterations in the morphology of caveolae, which become more varied in their dimensions and in the number of Cav1 molecules they contain. researchgate.net These changes can be visualized using techniques like electron microscopy. researchgate.net Despite these structural changes, caveolar-mediated uptake of ligands was only moderately inhibited, suggesting that the cells can compensate for the altered sterol environment. researchgate.net
Microbial Models (e.g., Saccharomyces cerevisiae)
The yeast Saccharomyces cerevisiae serves as a valuable microbial model for investigating the biochemical mechanisms of azacosterol. Its well-characterized genetics and metabolic pathways, particularly the ergosterol (B1671047) biosynthesis pathway, make it a suitable system for studying the effects of sterol biosynthesis inhibitors.
In studies using Saccharomyces cerevisiae, a naturally occurring azasterol, a class of compounds to which azacosterol belongs, has been shown to inhibit sterol transmethylation both in vitro and in vivo. nih.gov This inhibition is a key mechanism affecting the production of essential sterols in the yeast.
Research has demonstrated that the inhibition is competitive, with a calculated dissociation constant of 43 µM. nih.gov The compound effectively prevents the accumulation of ergosterol, the primary sterol in fungi, which is analogous to cholesterol in mammals. nih.gov This targeted disruption of the sterol biosynthesis pathway highlights the compound's specific mode of action at the enzymatic level. nih.gov
Non-Mammalian Experimental Models
To understand the physiological effects of this compound, researchers utilize various non-mammalian experimental models. Avian species and insects are particularly relevant for studying the compound's impact on cholesterol-dependent processes, such as reproduction.
This compound, also known by the name 20,25-diazacholesterol and under the brand name DiazaCon™, has been extensively studied in several avian species as a potential contraceptive agent. unl.eduresearchgate.net Research in species such as Coturnix quail, monk parakeets, American crows, and mallards has focused on its mechanism of action, which involves the inhibition of cholesterol synthesis. unl.eduresearchgate.net By blocking the enzyme 24-dehydrocholesterol reductase (24-DHCR), azacosterol prevents the final step in cholesterol biosynthesis, the conversion of desmosterol to cholesterol. biocat.comwikipedia.org This inhibition leads to a cascade of effects on reproductive hormones and biochemical endpoints. unl.eduwikipedia.org
A primary methodology in avian research involves the monitoring of key biochemicals in the blood following administration of azacosterol. The direct effect of the compound is a significant decrease in circulating cholesterol levels and a corresponding, substantial increase in its precursor, desmosterol. unl.edu For instance, research in Coturnix quail showed a 52% decrease in cholesterol, while desmosterol levels rose dramatically. unl.edu Similarly, studies in monk parakeets and American crows demonstrated cholesterol decreases of up to 86% and 52%, respectively, with significant elevations in desmosterol. unl.edu
Since cholesterol is the essential precursor for all steroid hormones, its reduction directly impacts the synthesis of reproductive hormones. researchgate.netwikipedia.org In male quail, a 40% decrease in cholesterol was correlated with a 37% decrease in testosterone (B1683101) concentrations. unl.edu In female quail, a 42% decrease in progesterone (B1679170) concentrations was observed. unl.edu This demonstrates that the antifertility effects of azacosterol are mediated by its inhibition of steroid hormone production. wikipedia.org
Table 1: Effects of Azacosterol (DiazaCon™) on Sterol and Hormone Concentrations in Avian Species
| Species | Parameter | Effect Observed | Citation |
|---|---|---|---|
| Coturnix Quail (Female) | Cholesterol | 52% decrease | unl.edu |
| Coturnix Quail (Female) | Desmosterol | Increased to ~280 µg/mL (from 30 µg/mL in controls) | unl.edu |
| Coturnix Quail (Female) | Progesterone | 42% decrease | unl.edu |
| Coturnix Quail (Male) | Cholesterol | 40% decrease | unl.edu |
| Coturnix Quail (Male) | Desmosterol | Increased to ~230 µg/mL (from 7 µg/mL in controls) | unl.edu |
| Coturnix Quail (Male) | Testosterone | 37% decrease | unl.edu |
| Monk Parakeets | Cholesterol | 81-86% decrease | unl.edu |
| Monk Parakeets | Desmosterol | Increased to 600-760 µg/mL (from 5 µg/mL in controls) | unl.edu |
| American Crows | Cholesterol | 46-52% decrease | unl.edu |
| American Crows | Desmosterol | Increased to 170-200 µg/mL (from 70 µg/mL in controls) | unl.edu |
The biochemical changes induced by azacosterol translate directly to measurable effects on reproductive success. Key endpoints evaluated in avian models include egg production, fertility of laid eggs, and hatchability. unl.edu These endpoints serve as direct indicators of the compound's contraceptive efficacy.
In Coturnix quail, research documented an 85% decrease in egg production, a 70% reduction in the fertility of eggs that were laid, and a complete (100%) failure of hatchability. unl.edu In male quail paired with untreated females, fertility was reduced by 41% and hatchability by 35%. unl.edu These findings establish a clear link between the inhibition of cholesterol synthesis and the disruption of critical reproductive functions.
Table 2: Effects of Azacosterol (DiazaCon™) on Reproductive Endpoints in Coturnix Quail
| Reproductive Endpoint | Effect Observed (Female Treatment) | Effect Observed (Male Treatment) | Citation |
|---|---|---|---|
| Egg Production | 85% decrease | N/A | unl.edu |
| Fertility | 70% decrease | 41% decrease | unl.edu |
| Hatchability | 100% decrease | 35% decrease | unl.edu |
The omnivorous two-spotted cricket, Gryllus bimaculatus, is used as an experimental model to study sterol metabolism in insects, which, like birds, cannot synthesize cholesterol de novo. mdpi.comnih.gov Research in this model has utilized azacosterol as a specific chemical probe to investigate the function of particular enzymes in the sterol conversion pathway. mdpi.comresearchgate.net
Studies have focused on the enzyme 24-dehydrocholesterol reductase (DHCR24), which is responsible for converting desmosterol into cholesterol. mdpi.comnih.gov In G. bimaculatus, researchers identified two homologs of the enzyme, GbDHCR24-1 and GbDHCR24-2. mdpi.com To determine their specific functions, azacosterol was used as a selective inhibitor. mdpi.com Feeding experiments where crickets were given a diet coated with azacosterol resulted in the accumulation of desmosterol in the insects' fat body and anterior midgut. mdpi.com This finding confirmed that azacosterol effectively inhibits DHCR24 activity in the cricket and indicated that this enzyme is the sole pathway for converting desmosterol to cholesterol. mdpi.com In vitro analysis further showed that the inhibition of the desmosterol-to-cholesterol conversion was dose-dependent. mdpi.com This research concluded that GbDHCR24-1 is the primary enzyme facilitating this critical conversion in crickets. mdpi.comnih.gov
Insect Models (e.g., Gryllus bimaculatus)
Identification and Characterization of DHCR24 Homologs
In the study of this compound's mechanism of action, a key area of research has been the identification and characterization of homologs of the enzyme 24-dehydrocholesterol reductase (DHCR24). nih.govmdpi.com This enzyme is the primary target of this compound. wikipedia.orgbiocat.com
Research on the omnivorous insect, the two-spotted cricket (Gryllus bimaculatus), has led to the identification of two homologs of DHCR24, designated as GbDHCR24-1 and GbDHCR24-2. nih.govmdpi.com This was achieved by using the amino acid sequences of Bombyx mori (silkworm) DHCR24, BmDHCR24-1 and BmDHCR24-2, to search for similar sequences in the cricket's genetic database. nih.gov Both identified cricket homologs, GbDHCR24-1 and GbDHCR24-2, were found to contain the characteristic flavin adenine (B156593) dinucleotide (FAD) binding domain, a key feature of DHCR24 enzymes. mdpi.comresearchgate.net
Further characterization involved examining the tissue-specific expression of these homologs. nih.govresearchgate.net Quantitative polymerase chain reaction (qPCR) analysis revealed that the fat body and anterior midgut of adult crickets expressed high levels of both GbDHCR24s. nih.govmdpi.com This finding was significant as it suggested these tissues as primary sites of DHCR24 activity.
In Vitro and In Vivo DHCR24 Activity Assays in Insect Tissues
To understand the functional role of the identified DHCR24 homologs, researchers have conducted both in vitro (in a controlled environment outside a living organism) and in vivo (within a living organism) activity assays in insect tissues. nih.gov
In Vitro Assays: In vitro experiments demonstrated that both the fat body and the anterior midgut of the two-spotted cricket possess DHCR24 activity, specifically the ability to convert desmosterol into cholesterol. nih.govmdpi.com The effect of this compound as a specific inhibitor of DHCR24 was first examined in vitro. nih.gov When various concentrations of this compound were added to a preparation of the 15,300× g-pellet fraction from cricket tissues, the conversion of desmosterol to cholesterol was inhibited in a dose-dependent manner. nih.gov In the anterior midgut, a concentration of 5 ppm (w/v) of this compound was sufficient to completely inhibit DHCR24 activity. nih.gov
In Vivo Assays: The inhibitory effect of this compound was also confirmed in vivo by feeding crickets a diet containing the compound. nih.gov This resulted in a significant accumulation of desmosterol in the fat body and anterior midgut of the crickets that consumed the diet with 200 ppm of this compound. nih.gov In contrast, crickets fed a diet without this compound showed almost no detectable desmosterol. nih.gov This accumulation of desmosterol in vivo is a direct consequence of the inhibition of DHCR24 activity by this compound. nih.gov
These assays have been crucial in confirming that this compound effectively inhibits DHCR24, leading to a buildup of its substrate, desmosterol. nih.gov
Genetic Knockdown Studies to Elucidate Enzyme Function
To further delineate the specific functions of the two identified DHCR24 homologs (GbDHCR24-1 and GbDHCR24-2) in the two-spotted cricket, researchers employed genetic knockdown studies using RNA interference (RNAi). nih.govresearchgate.net This technique allows for the targeted silencing of specific genes, enabling scientists to observe the resulting effects on the organism.
The study revealed that the knockdown of the GbDHCR24-1 gene significantly reduced the conversion of desmosterol to cholesterol in the anterior midgut. nih.govmdpi.comresearchgate.net However, the knockdown of the GbDHCR24-2 gene did not have the same effect. nih.govmdpi.comresearchgate.net This finding strongly indicates that GbDHCR24-1 is the primary enzyme responsible for the conversion of desmosterol to cholesterol in crickets. nih.govmdpi.com
The results from these genetic knockdown studies, combined with the findings from the in vitro and in vivo assays using this compound, provide compelling evidence that GbDHCR24-1 is the major enzyme facilitating the desmosterol-to-cholesterol conversion in this insect model. nih.gov
Advanced Analytical Techniques in Sterol Research
The study of this compound and its effects on sterol metabolism relies on sophisticated analytical techniques capable of separating, identifying, and quantifying various sterol compounds within biological samples.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Desmosterol Quantification
Liquid Chromatography-Mass Spectrometry (LC-MS) has emerged as a powerful tool for the quantitative analysis of sterols, including desmosterol. nih.gov This technique is often preferred over traditional methods like gas chromatography due to its ability to analyze samples without the need for derivatization, simplifying the sample preparation process. nih.govscienceopen.com
A simplified LC-MS method has been developed for the robust quantification of multiple sterols from the later stages of cholesterol synthesis, including desmosterol, in a single chromatographic run. nih.gov This method utilizes a pentafluorophenyl (PFP) stationary phase and offers high sample throughput due to a minimized sample preparation procedure. nih.gov LC-MS is particularly valuable for analyzing minor sterol compounds, where its high sensitivity and specificity are essential. nih.gov The technique has been successfully applied to quantify desmosterol and other sterols in various biological samples, including cultured human hepatocytes and plasma. nih.govnih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) for Comprehensive Sterol Profiling
Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used and powerful technique for the comprehensive profiling and quantification of sterols in biological samples. aocs.orgspringernature.com It is often considered the best tool for the chromatographic separation and identification of the vast number of different sterol structures. aocs.org
In the context of research involving this compound, GC-MS is instrumental in analyzing the changes in the sterol profile, particularly the accumulation of desmosterol. nih.gov The process typically involves the extraction of sterols from the sample, followed by derivatization to increase their volatility for gas chromatographic analysis. mdpi.comaocs.org Trimethylsilyl (TMS) ethers are common derivatives used for this purpose. aocs.org
The separated sterols are then detected and identified by the mass spectrometer, which provides characteristic fragmentation patterns that act as a "fingerprint" for each compound. aocs.org This allows for the accurate identification and quantification of not only desmosterol but also other related sterols, providing a comprehensive picture of the metabolic effects of this compound. nih.govmdpi.com GC-MS has been used to analyze sterols in a variety of matrices, including insect tissues and plasma. nih.govmdpi.com
High-Performance Liquid Chromatography (HPLC) for Sterol Separation and Quantification
High-Performance Liquid Chromatography (HPLC) is another key analytical technique employed in sterol research, including studies related to this compound. nih.govnih.gov HPLC is particularly useful for the separation and quantification of various forms of sterols. aocs.org
In research on the effects of 20,25-diazacholesterol (a synonym for Azacosterol), HPLC analysis of blood samples was used to investigate changes in free cholesterol and related compounds. nih.gov While the parent compound was not detected, HPLC revealed a significant increase in the chromatographic peak area corresponding to desmosterol, indicating a blockage in its conversion to cholesterol. nih.gov
HPLC methods can be tailored for the separation of complex mixtures of sterol intermediates. nih.gov For instance, a three-step procedure involving gravity-flow silicic acid column chromatography followed by reverse-phase and normal-phase HPLC has been developed to resolve complex mixtures of sterol intermediates in cholesterol biosynthesis. nih.gov The use of UV detection is common in HPLC analysis of sterols, although its sensitivity may be lower compared to mass spectrometry. jascoinc.com
Interactive Data Table: Research Findings on this compound and DHCR24
| Research Area | Organism/System | Key Finding | Citation |
|---|---|---|---|
| DHCR24 Homolog Identification | Two-spotted cricket (Gryllus bimaculatus) | Identified two homologs, GbDHCR24-1 and GbDHCR24-2, both containing the FAD binding domain. | nih.govmdpi.com |
| In Vitro DHCR24 Activity | Two-spotted cricket (Gryllus bimaculatus) anterior midgut | This compound inhibited desmosterol-to-cholesterol conversion in a dose-dependent manner; 5 ppm led to full inhibition. | nih.gov |
| In Vivo DHCR24 Activity | Two-spotted cricket (Gryllus bimaculatus) | Diet containing 200 ppm this compound caused significant accumulation of desmosterol in the fat body and anterior midgut. | nih.gov |
| Genetic Knockdown (RNAi) | Two-spotted cricket (Gryllus bimaculatus) | Knockdown of GbDHCR24-1, but not GbDHCR24-2, significantly reduced desmosterol-to-cholesterol conversion, indicating GbDHCR24-1 as the major enzyme. | nih.govmdpi.comresearchgate.net |
Radiometric Labeling Studies for Metabolic Pathway Tracing
Radiometric labeling is a powerful technique used to trace the metabolic fate of compounds and understand their mechanism of action within complex biochemical pathways. While specific studies detailing the metabolic breakdown of radiolabeled this compound itself are not extensively published in publicly available literature, the impact of the compound on the cholesterol biosynthesis pathway has been elucidated using radiolabeled precursors.
The primary mechanism of azacosterol is the inhibition of 3β-hydroxysteroid-Δ24-reductase (DHCR24), the enzyme responsible for the final step in the Bloch and Kandutsch-Russell pathways of cholesterol synthesis. wikipedia.orgmedkoo.combiocat.comharvard.edu This enzyme catalyzes the reduction of the C24-C25 double bond in desmosterol to form cholesterol.
In a typical radiometric labeling study to investigate this effect, a radiolabeled precursor of cholesterol, such as [¹⁴C]-acetate or [³H]-mevalonate, would be introduced to a cell culture or administered to a test animal. The lipids would then be extracted at various time points and separated using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The radioactivity of the different lipid spots or fractions is then quantified.
In the presence of this compound, a significant decrease in the radioactivity of the cholesterol fraction and a corresponding increase in the radioactivity of the desmosterol fraction would be observed. This demonstrates a clear blockage in the metabolic pathway at the DHCR24 step. Such studies confirm that the metabolic pathway of cholesterol synthesis is rerouted, leading to the accumulation of the precursor desmosterol. researchgate.netunl.edu Internal research reports from G.D. Searle and Company, the original developers, titled "this compound: VI. Metabolic studies," suggest that detailed metabolic investigations were indeed conducted. unl.edu
Table 1: Expected Outcome of Radiometric Labeling in Cholesterol Biosynthesis with this compound
| Metabolite | Control Group (No Azacosterol) | Azacosterol-Treated Group | Interpretation |
| Radiolabeled Cholesterol | High | Low / Undetectable | Inhibition of cholesterol synthesis. |
| Radiolabeled Desmosterol | Low / Undetectable | High | Accumulation of cholesterol precursor due to enzyme inhibition. |
This methodological approach provides definitive evidence of the specific enzymatic inhibition by this compound and quantifies the extent of the metabolic shift from cholesterol production to desmosterol accumulation.
Spectroscopic and Diffraction Techniques for Membrane Structure Analysis (e.g., X-ray, Neutron Scattering)
The alteration in membrane lipid composition, specifically the substitution of cholesterol with desmosterol, induced by this compound has profound implications for the physical structure and function of the cell membrane. Spectroscopic and diffraction techniques are essential tools for analyzing these structural changes at a molecular level.
X-ray and Neutron Diffraction are powerful methods for determining the arrangement of lipids in a membrane. Small-angle X-ray scattering (SAXS) and neutron diffraction can provide detailed information about the lamellar structure of lipid bilayers, including membrane thickness, the area per lipid molecule, and the electron density profile across the membrane. researchgate.net
In the context of azacosterol's effects, these techniques could be applied to model membranes (liposomes) or isolated biological membranes containing varying ratios of cholesterol and desmosterol. The replacement of cholesterol with desmosterol, which has a double bond in its side chain, would be expected to alter the packing of the lipid molecules. This could lead to changes in membrane thickness and fluidity. For example, studies on stratum corneum lipid models have shown that cholesterol concentration affects membrane thickness and density. researchgate.net The introduction of desmosterol in place of cholesterol would likely modulate these parameters, which could be precisely measured by diffraction methods.
Spectroscopic Techniques such as fluorescence spectroscopy and electron spin resonance (ESR) provide insights into the dynamic properties of the membrane, such as fluidity and lateral organization. Fluorescence anisotropy measurements using probes like diphenylhexatriene (DPH) can reveal changes in the rotational mobility of the probe within the lipid bilayer, which is indicative of membrane fluidity. mdpi.com The accumulation of desmosterol at the expense of cholesterol would be expected to increase membrane fluidity, as the kinked side chain of desmosterol disrupts the tight packing of acyl chains compared to the planar cholesterol molecule.
Furthermore, these techniques can be used to study the formation and stability of lipid rafts, which are cholesterol- and sphingomyelin-rich microdomains within the membrane that are crucial for cell signaling. nih.gov The substitution of cholesterol with desmosterol would likely disrupt the structure and function of these rafts.
Table 2: Application of Spectroscopic and Diffraction Techniques to Study Azacosterol-Induced Membrane Changes
| Technique | Parameter Measured | Expected Effect of Azacosterol (due to Desmosterol Accumulation) | Reference Application |
| Small-Angle X-ray Scattering (SAXS) | Membrane thickness, lamellar repeat distance | Decrease in membrane thickness and altered lipid packing. | Analysis of stratum corneum lipid models. researchgate.net |
| Small-Angle Neutron Scattering (SANS) | Area per molecule, membrane density | Increase in area per lipid molecule, decrease in membrane order. | Probing lipid domains and membrane structure. researchgate.net |
| Fluorescence Anisotropy | Membrane fluidity | Decrease in anisotropy, indicating increased fluidity. | Studying the effect of sterols on membrane biophysical properties. mdpi.com |
| Electron Spin Resonance (ESR) | Lipid chain order and dynamics | Decrease in order parameter, indicating more disordered lipid chains. | Investigating drug-membrane interactions. sdu.dk |
Structure Activity Relationship Sar Studies of Azacosterol Hydrochloride and Analogs
Elucidation of Essential Structural Features for DHCR24 Inhibition
Azacosterol (B1247713) hydrochloride, also known as 20,25-diazacholesterol, functions as a hypocholesterolemic agent by inhibiting the enzyme 24-dehydrocholesterol reductase (DHCR24). ebiohippo.comwikipedia.org This enzyme is critical for the final step in cholesterol biosynthesis, catalyzing the conversion of desmosterol (B1670304) to cholesterol. wikipedia.orgresearchgate.net The inhibitory action of azacosterol leads to the accumulation of desmosterol. wikipedia.org
Exploration of Nitrogen Atom Positions and Steric Requirements for Activity
The specific placement of the nitrogen atoms at positions 20 and 25 in the cholesterol side chain is a defining characteristic of azacosterol. wikipedia.org This positioning is crucial for its interaction with the DHCR24 enzyme. Studies on related compounds, such as protoberberines, have shown that a quaternary nitrogen atom is a significant feature for biological activity, suggesting that the charged nature of the nitrogen in azacosterol hydrochloride may play a role in its binding to the enzyme. researchgate.net
Comparative Analysis with Other Azasteroids and Heterosteroids
Azacosterol is one of several azasteroids that have been investigated for their effects on cholesterol biosynthesis. A comparative analysis with other inhibitors helps to understand the specificity of its action. For instance, triparanol (B1683665) was another early cholesterol-lowering drug that also inhibited DHCR24. mdpi.com However, triparanol was found to be a non-selective inhibitor, also affecting other enzymes like 7-dehydrocholesterol (B119134) reductase (DHCR7), which led to different side effect profiles. researchgate.net In contrast, azacosterol did not show the same neuropathic lesions observed with triparanol and the established DHCR7 inhibitor, AY9944, suggesting a greater selectivity for DHCR24 over DHCR7. researchgate.net
The development of various heterosteroids, which are steroid analogs containing atoms other than carbon in the ring structure, has been a focus of drug research. wikipedia.org The comparison of azacosterol with these other compounds is essential for understanding the structure-activity relationships that govern the inhibition of specific enzymes in the cholesterol biosynthesis pathway.
Development of Analogs for Enhanced Biochemical Specificity
The development of analogs of azacosterol and other DHCR24 inhibitors aims to improve their biochemical specificity and potency. The goal is to design molecules that selectively target DHCR24 without significantly affecting other enzymes, thereby minimizing off-target effects. researchgate.net The selective inhibition of DHCR24 is a promising therapeutic strategy because the resulting accumulation of desmosterol, an endogenous agonist of the liver X receptor (LXR), can be beneficial. researchgate.net
Research into analogs has explored modifications to the core structure. For example, in the broader field of heterosteroid research, the synthesis of novel triazolo[1,5-a]pyrimidines has been pursued to identify new scaffolds with potential therapeutic activities. nih.gov While not direct analogs of azacosterol, this work highlights the general approach of creating and screening new chemical entities to find compounds with improved pharmacological profiles. nih.gov The ultimate aim is to develop potent and selective DHCR24 inhibitors that can effectively modulate cholesterol metabolism with high specificity. researchgate.net
Impact of Azacosterol Hydrochloride on Gene Expression and Lipidomics
Gene Expression Profiling of Sterol and Lipid Biosynthesis Pathways
The introduction of Azacosterol (B1247713) hydrochloride into a biological system initiates a series of adaptive responses at the genetic level, primarily centered around the cell's machinery for producing and regulating lipids.
Azacosterol hydrochloride is a well-established and specific inhibitor of the enzyme 24-dehydrocholesterol reductase (DHCR24). nih.govresearchgate.net This enzyme catalyzes the final step in the Bloch pathway of cholesterol biosynthesis, converting desmosterol (B1670304) into cholesterol by reducing the double bond at position C24. nih.gov The primary action of Azacosterol is the direct inhibition of DHCR24 enzyme activity, which has been demonstrated in various experimental models, from insects to mammalian cells. nih.govnih.gov For instance, in vitro studies with cricket gut fractions showed that Azacosterol could completely inhibit DHCR24 activity in a dose-dependent manner. nih.gov
While the inhibitory effect on the enzyme's function is clear, comprehensive transcriptomic studies detailing the effect of this compound on the expression level of the DHCR24 gene itself are not extensively documented in the available research. The primary mechanism reported is post-translational (enzyme inhibition) rather than transcriptional regulation of the DHCR24 gene. However, the expression of DHCR24 is known to be subject to regulation; for example, its expression has been shown to be significantly upregulated by thyroid hormone in the mouse adrenal gland. mdpi.com Furthermore, studies have demonstrated that the activity of the DHCR24 enzyme can be modulated by its phosphorylation state, indicating a complex regulatory network. nih.gov While transcriptomic analyses have been widely used to study the effects of other lipid-modulating compounds and genetic knockouts, specific data on how Azacosterol alters DHCR24 mRNA levels remains an area for further investigation. elifesciences.orgmdpi.com
Sterol Regulatory Element-Binding Proteins (SREBPs) are master transcription factors that control the expression of genes involved in the synthesis of cholesterol and fatty acids. nih.govnih.govmdpi.com Their activity is tightly regulated by cellular sterol levels; low sterol levels activate SREBP processing, leading to increased lipid synthesis, while high sterol levels suppress it. nih.govelsevierpure.com
The inhibition of DHCR24 by this compound leads to a significant accumulation of desmosterol. nih.govresearchgate.netnih.gov Crucially, research has shown that this accumulated desmosterol can functionally replace cholesterol in the feedback regulation of the SREBP pathway. nih.govresearchgate.netnih.gov Studies using a cell line deficient in DHCR24, which therefore accumulates desmosterol, demonstrated that desmosterol is capable of suppressing the processing of SREBP-1 and SREBP-2. researchgate.netnih.gov This suppression, in turn, leads to a reduction in the expression of SREBP target genes, such as those involved in fatty acid synthesis. nih.govresearchgate.netnih.gov This indicates that the rise in desmosterol levels effectively signals to the cell that sterol levels are sufficient, thereby downregulating the entire lipid synthesis program orchestrated by SREBPs. nih.govmetabolomicsworkbench.org This regulatory role is a key component of the cellular response to this compound treatment.
Lipidomic Analysis of Cellular and Tissue Sterol Content
Lipidomic analysis, which involves the comprehensive profiling of lipids in a biological sample, provides direct evidence of this compound's impact. The primary and most direct consequences are a dramatic increase in the cholesterol precursor, desmosterol, and a corresponding decrease in cholesterol.
The inhibition of DHCR24 by this compound directly blocks the conversion of desmosterol to cholesterol, leading to a significant and measurable buildup of desmosterol within cells and tissues. nih.govresearchgate.net This accumulation has been observed across various biological systems. For example, in studies involving the hepatitis C virus (HCV), infection alone was found to cause a more than ten-fold increase in the steady-state abundance of intracellular desmosterol. nih.gov The use of DHCR24 inhibitors like this compound would produce a similar or even more pronounced effect. In entomological research, crickets fed a diet containing Azacosterol showed a high abundance of desmosterol in their fat body and anterior midgut, whereas it was nearly undetectable in control crickets. nih.gov
| Experimental System | Effect of DHCR24 Inhibition | Reference |
|---|---|---|
| HCV-Infected Human Liver Cells (Huh7.5) | >10-fold increase in steady-state desmosterol abundance. | nih.gov |
| Two-Spotted Cricket (Gryllus bimaculatus) | High abundance of desmosterol detected in fat body and midgut with Azacosterol diet; almost none detected in controls. | nih.gov |
| J774 Macrophage Cells (DHCR24-deficient) | Virtually complete replacement of cholesterol with desmosterol. | researchgate.net |
| Mouse Macrophage Foam Cells | Paradoxical accumulation of high levels of desmosterol observed. | metabolomicsworkbench.org |
As a direct corollary to the accumulation of desmosterol, the inhibition of the final synthetic step by this compound results in cellular and tissue cholesterol depletion. researchgate.netnih.gov The sterol pool within the cell shifts, with desmosterol becoming the predominant sterol in place of cholesterol. researchgate.net In cell culture models treated with DHCR24 inhibitors, the cellular free sterol composition can shift dramatically, for example, to 90% desmosterol and only 10% cholesterol. The functional consequence is that desmosterol must take over the roles normally fulfilled by cholesterol.
| Experimental System | Effect of DHCR24 Inhibition | Reference |
|---|---|---|
| J774 Macrophage Cells (DHCR24-deficient) | Cellular cholesterol is almost entirely replaced by desmosterol. | researchgate.net |
| General Mechanism | Azacosterol prevents the formation of cholesterol from desmosterol, leading to its depletion. | nih.gov |
| HCV-Infected Human Liver Cells (Huh7.5) | While desmosterol levels increase dramatically, overall cholesterol levels can remain unchanged, suggesting compensatory mechanisms. | nih.gov |
Interplay with Cellular Lipid Homeostasis and Membrane Dynamics
The accumulation of desmosterol, which differs from cholesterol only by an additional double bond in its side chain, alters these dynamics. nih.gov Research has shown that desmosterol can increase the fluidity of lipid bilayers. nih.gov In studies using supported lipid bilayers derived from HCV replication membranes, which are naturally enriched in desmosterol, the membranes were significantly more fluid than those depleted of desmosterol. nih.gov This suggests that this compound treatment, by inducing desmosterol accumulation, can lead to more fluid cellular membranes.
Despite this significant change in sterol composition and membrane fluidity, cells can maintain their fundamental integrity and continue to proliferate. researchgate.net This indicates a remarkable plasticity in cellular lipid homeostasis, allowing desmosterol to substitute for cholesterol in its essential structural roles, albeit with altered membrane dynamics. This interplay also affects specific membrane domains; for example, in cells where cholesterol was replaced by desmosterol, the stability of caveolin oligomers within specialized membrane domains called caveolae was decreased.
Comparative Biochemical Pharmacology of Sterol Inhibitors
Azacosterol (B1247713) Hydrochloride within the Landscape of Cholesterol Synthesis Inhibitors
Azacosterol hydrochloride, a synthetic derivative of cholesterol also known as 20,25-diazacholesterol, occupies a specific niche within the broad landscape of cholesterol synthesis inhibitors. wikipedia.orgontosight.ai Structurally, it is a diazasterol, where two carbon atoms in the cholesterol side chain are replaced by nitrogen atoms. wikipedia.org This modification is key to its biochemical function. Its primary classification is as an inhibitor of the terminal step in the cholesterol biosynthesis pathway. wikipedia.orgadooq.com
The World Health Organization's International Nonproprietary Names (INN) program categorizes azacosterol under the stem "-sterol," which is designated for steroids or sterol-like compounds, often with hypocholesterolemic properties. who.int This places it in a different category from other major classes of cholesterol-lowering agents, such as statins, which target an early, rate-limiting step in the pathway (HMG-CoA reductase).
This compound acts by inhibiting the enzyme 24-dehydrocholesterol reductase (DHCR24). wikipedia.orgadooq.combiocat.com This enzyme is responsible for the conversion of desmosterol (B1670304) into cholesterol, the final reaction in the Bloch pathway of cholesterol synthesis. adooq.combiocat.com By blocking this conversion, azacosterol leads to a significant decrease in cellular cholesterol levels and a corresponding accumulation of its immediate precursor, desmosterol. wikipedia.orgbiocat.comusu.edu This accumulation of desmosterol serves as a key biomarker for the compound's activity.
Research in various avian species has quantified this effect. For instance, studies in monk parakeets and brown-headed cowbirds demonstrated substantial decreases in cholesterol concentrations alongside dramatic increases in desmosterol levels following administration of the compound. unl.edu This specific mode of action, targeting a late-stage enzymatic step, distinguishes azacosterol from many other cholesterol synthesis inhibitors. While it was once investigated as a hypocholesterolemic drug for human use, it has since been discontinued (B1498344) for that purpose. wikipedia.org
Table 1: Research Findings on this compound's Effect on Sterol Levels in Avian Species
This table summarizes the observed changes in plasma cholesterol and desmosterol concentrations in different bird species following exposure to azacosterol.
| Species | Cholesterol Change | Desmosterol Change | Reference |
| Monk Parakeet (Myiopsitta monachus) | 81-86% decrease | Increased to 600-760 µg/mL from a control of 5 µg/mL | unl.edu |
| Brown-headed Cowbird (Molothrus ater) | 81-86% decrease | Increased to 245-380 µg/mL from a control of 50 µg/mL | unl.edu |
| Coturnix Quail (Coturnix coturnix) | Significant decrease | Significant increase | usu.eduunl.edu |
Enzyme Specificity and Potential Off-Target Biochemical Interactions
While this compound is primarily and most potently recognized for its high specificity toward its target enzyme, 24-dehydrocholesterol reductase (DHCR24), some research suggests potential for other biochemical interactions. wikipedia.orgadooq.combiocat.com
Enzyme Specificity: The primary biochemical action of azacosterol is the competitive inhibition of DHCR24. unl.edu The nitrogen substitutions in the sterol side chain are believed to interfere with the enzyme's ability to reduce the double bond in desmosterol, effectively halting the final step of cholesterol synthesis. usu.edu This targeted action is the principal reason for its classification as a DHCR24 inhibitor. Research indicates that while it primarily acts on DHCR24, it may also inhibit other steps in cholesterol biosynthesis, although these effects are less characterized. wikipedia.orgbiocat.com
Potential Off-Target Interactions: Beyond the main cholesterol synthesis pathway, other enzymatic interactions have been reported or suggested:
Phosphatidylinositol Phospholipase C (PI-PLC): In one in-vitro study, 22,25-diazacholesterol (azacosterol) was identified as an inhibitor of PI-PLC, with a reported IC₅₀ value of 7.4 µM. This suggests a potential interaction with cellular signaling pathways that are independent of its effects on sterol metabolism.
P450 Side-Chain Cleavage Enzyme (CYP11A1): It has been suggested that azacosterol may also inhibit the cholesterol side-chain cleavage enzyme. usu.eduethernet.edu.et This enzyme, also known as P450scc, catalyzes the conversion of cholesterol into pregnenolone (B344588), which is the foundational precursor for all other steroid hormones. This potential off-target inhibition is thought to contribute to the compound's observed antifertility effects in avian species by reducing the production of reproductive hormones like testosterone (B1683101), progesterone (B1679170), and estradiol. usu.eduethernet.edu.et
These potential off-target interactions indicate that while azacosterol's main pharmacological profile is defined by DHCR24 inhibition, its complete biochemical footprint may be more complex.
Table 3: Summary of Known and Potential Enzyme Interactions of Azacosterol
| Enzyme | Classification | Pathway | Documented/Suggested Effect |
| 24-dehydrocholesterol reductase (DHCR24) | Primary Target | Cholesterol Biosynthesis | Potent inhibition, leading to desmosterol accumulation. |
| P450 Side-Chain Cleavage Enzyme (CYP11A1) | Potential Off-Target | Steroidogenesis | Suggested inhibition, reducing pregnenolone synthesis. |
| Phosphatidylinositol Phospholipase C (PI-PLC) | Potential Off-Target | Cellular Signaling | In vitro inhibition (IC₅₀ = 7.4 µM). |
Future Directions and Emerging Research Avenues for Azacosterol Hydrochloride
Refinement of Biochemical Mechanism Elucidation
While the inhibition of DHCR24 is recognized as the principal action of azacosterol (B1247713), the full picture of its biochemical interactions remains to be clarified. wikipedia.org Early research suggested that azacosterol may also inhibit other steps in the cholesterol biosynthesis pathway, a facet that warrants more detailed investigation. wikipedia.orgbiocat.com Future studies will likely focus on identifying these potential secondary targets and elucidating the precise molecular interactions involved. Biochemical studies are needed to understand the full extent of its inhibitory profile. ethernet.edu.et For instance, in birds, the antifertility effects are attributed to the inhibition of steroid hormone production, which is a direct consequence of reduced cholesterol availability. wikipedia.orgethernet.edu.et A refined understanding of these downstream effects is crucial. Advanced enzymatic assays and structural biology techniques could be employed to map the complete inhibitory landscape of azacosterol, providing a more nuanced view of its mechanism of action beyond DHCR24.
Investigation into Selective Sterol Uptake and Metabolism in Sterol Auxotrophic Organisms
Sterol auxotrophs are organisms that cannot synthesize sterols de novo and must acquire them from their environment. plos.orgresearchgate.net This group includes significant organisms such as nematodes, insects, and oomycetes. researchgate.netnih.govwur.nl These organisms present a unique biological system to study the effects of disrupting sterol modification. Research on the nematode Caenorhabditis elegans using an analog, 25-azacoprostane, has shown that blocking sterol conversion leads to severe defects in development, motility, and germ cell production. nih.gov Similarly, experiments with the two-spotted cricket, Gryllus bimaculatus, demonstrated that a diet containing azacosterol leads to the accumulation of desmosterol (B1670304), confirming the inhibition of DHCR24 in vivo. nih.gov
Advanced In Vitro and In Vivo Model Development for Detailed Pathway Analysis
The development of more sophisticated biological models is essential for a detailed analysis of the pathways affected by azacosterol hydrochloride. Current in vitro research has utilized various cell lines, such as HeLa cells, where azacosterol treatment effectively replaces membrane cholesterol with desmosterol, providing a clean system to study the specific consequences of this sterol substitution. researchgate.net In vivo models have ranged from insects to mammals, confirming the accumulation of desmosterol across different species. researchgate.netnih.gov
Future research would benefit from the creation of advanced model systems. This could include:
Genetically Engineered Cell Lines: Developing cell lines with CRISPR-Cas9 modified genes in the sterol biosynthesis pathway to study the effects of azacosterol in specific genetic contexts.
Organoid Cultures: Utilizing 3D organoid models to better mimic the complex tissue architecture and cell-cell interactions, offering a more physiologically relevant system than traditional 2D cell cultures.
Host-Pathogen Co-culture Systems: For sterol auxotrophic pathogens like Phytophthora, establishing co-culture systems with their host plants would allow for detailed analysis of how azacosterol impacts the pathogen's ability to hijack host sterols and cause disease.
These advanced models will enable a more precise dissection of the metabolic and signaling pathways perturbed by this compound.
Integration of Omics Data for Systems-Level Understanding (e.g., Lipidomics, Transcriptomics)
To achieve a holistic understanding of azacosterol's effects, future research must integrate multiple "omics" technologies. nih.govnih.gov This systems-biology approach moves beyond a single target or pathway to map the global cellular response.
A proteomic study in C. elegans treated with an azacosterol analog provides a compelling example. The analysis revealed significant downregulation of proteins involved in energy production, cytoskeleton organization, and crucially, lipid transport (vitellogenins). nih.gov Interestingly, the corresponding transcriptomic data showed that the genes for these vitellogenin proteins were upregulated, suggesting a complex feedback loop, possibly mediated by the Sterol Regulatory Element-Binding Protein (SREBP) pathway, in response to perceived sterol deficiency. nih.gov
Future research will expand on this by:
Lipidomics: Performing comprehensive lipid profiling to precisely quantify the changes in not only desmosterol but the entire spectrum of cellular lipids, including different phospholipid classes and their fatty acid compositions. frontiersin.orgmdpi.com
Transcriptomics: Using RNA-sequencing to capture the full transcriptional response to azacosterol treatment, identifying all regulated genes and pathways. frontiersin.orgmdpi.com
Integrating these large-scale datasets will provide an unprecedented, systems-level view of the cellular perturbations caused by azacosterol, revealing novel connections between sterol metabolism and other key cellular processes. nih.govnih.gov
**Table 1: Effects of Azacosterol Analogue on Protein and Gene Expression in *C. elegans***
| Affected Protein/Gene Family | Observed Effect on Protein Level | Observed Effect on Transcript (mRNA) Level | Potential Implication |
|---|---|---|---|
| Vitellogenin-2 | 7.7-fold decrease | 3- to 5-fold increase | Disruption of lipid transfer and feedback regulation |
| Vitellogenin-6 | 5.4-fold decrease | 3- to 5-fold increase | Disruption of lipid transfer and feedback regulation |
| Protein Disulfide Isomerase | 6.7-fold decrease | Not Reported | Impaired collagen organization and cuticle development |
| Beta-tubulin | 5.41-fold decrease | Not Reported | Defects in cytoskeleton and motility |
| Phosphoenolpyruvate Carboxykinase | 8.5-fold decrease | Not Reported | Reduced energy production |
Data derived from proteomic and transcriptomic analysis of C. elegans treated with 25-azacoprostane-HCl, an analog of azacosterol. nih.gov
Computational Chemistry and Molecular Modeling Approaches
Computational methods are becoming indispensable tools in modern medicinal chemistry and molecular biology, offering powerful predictive capabilities. scifiniti.comeddc.sgresearchgate.net Applying these approaches to this compound can provide atomic-level insights that are difficult to obtain through experimental methods alone.
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a protein's active site. nih.govopenaccessjournals.com For azacosterol, docking studies can be used to model its interaction with its primary target, DHCR24, as well as other potential off-target enzymes in the sterol pathway.
By performing in silico docking, researchers can:
Visualize the binding pose of azacosterol within the enzyme's catalytic pocket.
Identify the key amino acid residues that form hydrogen bonds, hydrophobic interactions, or ionic interactions with the ligand. mdpi.com
Generate hypotheses about the structural determinants of its inhibitory activity.
These predictions can then guide site-directed mutagenesis experiments to validate the role of specific residues and can inform the design of new, more potent, or selective analogs. nih.gov
While docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations can model the dynamic behavior of the ligand-protein complex over time. nih.govlbl.gov MD simulations solve Newton's equations of motion for the atoms in the system, providing a realistic view of the conformational flexibility and stability of the complex. scifiniti.com
Applying MD simulations to the azacosterol-DHCR24 complex would allow researchers to:
Assess the stability of the docked pose and observe any conformational changes in the enzyme upon ligand binding. mdpi.com
Calculate the binding free energy, a more rigorous measure of binding affinity than simple docking scores. nih.gov
Understand the role of solvent molecules in mediating the interaction.
Simulate the process of the ligand entering and leaving the binding site, providing insights into the kinetics of the interaction. duq.edu
Together, these computational approaches offer a powerful platform to dissect the molecular basis of azacosterol's activity and to rationally guide future drug discovery and research efforts. eddc.sgnih.gov
In Silico Screening for Novel Azacosterol Analogs with Enhanced Specificity
The quest for novel therapeutic agents with improved efficacy and safety profiles has led researchers to explore innovative drug discovery methodologies. In the context of this compound, a known inhibitor of 24-dehydrocholesterol reductase (DHCR24), future research is increasingly pivoting towards in silico screening techniques to design and identify novel analogs with enhanced specificity. mdpi.comnih.govnih.govwikipedia.org These computational approaches offer a time- and cost-effective strategy to navigate the vast chemical space and prioritize candidates with a higher probability of success in subsequent experimental validation. nih.gov
The fundamental principle behind the in silico screening for new azacosterol analogs lies in leveraging the known three-dimensional structure of the target enzyme, DHCR24, and the chemical features of the parent compound, azacosterol. nih.gov By understanding the molecular interactions that govern the binding of azacosterol to the active site of DHCR24, it becomes possible to computationally design and evaluate new molecules with modified structures that may exhibit improved binding affinity and selectivity.
A critical initial step in this process is the development and optimization of a three-dimensional model of the human DHCR24 enzyme. nih.gov Advanced computational techniques, such as homology modeling, are employed to generate a reliable structural model of the protein. The accuracy of this model is paramount and is typically validated using various scoring functions and by comparing it to known experimental structures of related proteins. nih.gov
Once a validated 3D model of DHCR24 is established, virtual screening of large compound libraries can be performed. This process involves docking vast numbers of virtual molecules into the binding site of the DHCR24 model to predict their binding affinity and orientation. mdpi.comnih.govnih.gov The screening can be performed on databases of existing compounds or on virtually generated libraries of novel azacosterol analogs. These analogs can be designed by introducing a variety of chemical modifications to the azacosterol scaffold, such as altering the side chains, introducing new functional groups, or modifying the sterol backbone.
Molecular dynamics (MD) simulations represent another powerful in silico tool that can be employed to study the dynamic behavior of the interaction between azacosterol analogs and DHCR24. nih.gov These simulations provide valuable insights into the stability of the ligand-protein complex over time and can help to identify key amino acid residues that are crucial for binding. By analyzing the trajectory of the MD simulation, researchers can assess the conformational changes that occur upon ligand binding and predict the binding free energy, which is a measure of the strength of the interaction. nih.gov
Quantitative Structure-Activity Relationship (QSAR) studies are also instrumental in the design of novel azacosterol analogs. nih.govnih.govsums.ac.iracs.org QSAR models are mathematical equations that correlate the chemical properties of a series of compounds with their biological activity. By developing a QSAR model for a set of known DHCR24 inhibitors, including azacosterol and its existing derivatives, it is possible to predict the activity of new, untested analogs based on their chemical descriptors. This allows for the rational design of molecules with enhanced inhibitory potency.
The ultimate goal of these in silico approaches is to identify a select number of promising azacosterol analogs that exhibit a high predicted affinity and specificity for DHCR24. These lead candidates can then be synthesized and subjected to rigorous experimental testing to validate their biological activity and assess their potential as therapeutic agents. This integrated approach, combining computational screening with experimental validation, significantly accelerates the drug discovery process and increases the likelihood of identifying novel DHCR24 inhibitors with improved pharmacological properties compared to the parent compound, this compound.
Q & A
Q. What is the primary mechanism of action of Azacosterol hydrochloride in cholesterol biosynthesis inhibition?
Methodological Answer: this compound inhibits cholesterol biosynthesis by targeting the enzyme delta-24-reductase , which catalyzes the conversion of desmosterol to cholesterol. Researchers can validate this mechanism using in vitro enzyme inhibition assays or cell-based models by measuring desmosterol accumulation via LC-MS or GC-MS .
Q. What standard in vitro assays are recommended to assess this compound’s efficacy?
Methodological Answer: Key assays include:
- Cell viability assays (e.g., MTT) to rule off-target cytotoxicity.
- Cholesterol quantification via enzymatic kits (e.g., Amplex Red) or mass spectrometry.
- Gene expression profiling (qRT-PCR) of cholesterol biosynthesis pathway genes (e.g., DHCR24).
Ensure experimental replicates (n ≥ 3) and include positive controls (e.g., triparanol) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in Azacosterol’s inhibitory efficacy across different cell lines?
Methodological Answer: Discrepancies may arise from:
- Cell line-specific enzyme expression levels : Validate delta-24-reductase protein levels via Western blot.
- Membrane permeability differences : Use lipid-based delivery systems (e.g., liposomes) to standardize drug uptake.
- Metabolic interference : Profile intracellular metabolites (e.g., via metabolomics) to identify competing pathways.
Design cross-comparative studies with isogenic cell lines to isolate variables .
Q. What experimental design considerations are critical when transitioning from in vitro to in vivo models for this compound?
Methodological Answer:
- Dosage scaling : Use allometric scaling (e.g., body surface area normalization) from in vitro IC50 values.
- Bioavailability : Assess pharmacokinetics (plasma half-life, Cmax) via HPLC-MS after oral/intravenous administration.
- Toxicity screening : Monitor myotonia (a reported side effect) using electromyography in rodent models .
Include control groups receiving cholesterol-enriched diets to evaluate therapeutic relevance.
Q. How should researchers address contradictory data on Azacosterol’s therapeutic window in preclinical studies?
Methodological Answer: Contradictions may stem from:
- Species-specific metabolism : Compare metabolic stability in liver microsomes from humans vs. animal models.
- Dose-frequency variations : Optimize dosing regimens using PK/PD modeling.
- Endpoint variability : Standardize cholesterol measurement protocols (e.g., fasting conditions, tissue sampling sites).
Use meta-analysis frameworks to harmonize data from disparate studies .
Q. What analytical methods are most reliable for quantifying this compound in biological matrices?
Methodological Answer:
- LC-MS/MS : Use a C18 column with MRM transitions for Azacosterol (e.g., m/z 400 → 382) and stable isotope-labeled internal standards.
- Sample preparation : Liquid-liquid extraction (ethyl acetate) for plasma/brain homogenates.
Validate methods per ICH guidelines (precision, accuracy, LLOQ ≤ 1 ng/mL) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
